Claramine

Medicinal Chemistry Drug Discovery Process Chemistry

Overcoming the weeks-long synthesis of Trodusquemine, Claramine (CAS 1430194-56-1) is a steroidal polyamine PTP1B inhibitor accessible in just 2 days. It matches Trodusquemine’s in vivo glycemic control and CNS feeding suppression, while offering a flexible scaffold for SAR libraries. • Selective PTP1B inhibition • Blood-brain barrier permeable for CNS studies • Restores glycemic control in diabetic mice • Membrane-protective against misfolded protein oligomers. Procure for immediate global shipment.

Molecular Formula C37H72N4O
Molecular Weight 589.0 g/mol
Cat. No. B12374704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClaramine
Molecular FormulaC37H72N4O
Molecular Weight589.0 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)NCCCNCCCCNCCCN)C
InChIInChI=1S/C37H72N4O/c1-27(2)11-8-12-28(3)31-13-14-32-30-26-35(41-24-10-23-40-21-7-6-20-39-22-9-19-38)34-25-29(42)15-17-37(34,5)33(30)16-18-36(31,32)4/h27-35,39-42H,6-26,38H2,1-5H3/t28-,29+,30+,31-,32+,33+,34?,35-,36-,37-/m1/s1
InChIKeyNRDCWXLXPKROKL-LJWFXSKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Claramine: PTP1B Inhibitor for Metabolic Research


Claramine (CAS 1430194-56-1) is a synthetic, water-soluble steroidal polyamine compound [1]. It is a close structural analog of the natural product Trodusquemine (MSI-1436) and shares a spermino group. Claramine functions as a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a validated target for treating type 2 diabetes and obesity [2]. It also demonstrates blood-brain barrier permeability and membrane-protective properties .

PTP1B-selective inhibition studies
Blood-brain barrier permeable probe
Rapid synthesis access (2-day route)

Why Claramine Cannot Be Substituted


Substituting Claramine with a generic PTP1B inhibitor or the unrelated A1M protein would fail to achieve the intended research outcomes. Claramine is not alpha-1-microglobulin (A1M) and its mechanism of action is fundamentally different from that of the heme-binding protein RMC-035 [1]. Furthermore, Claramine is a steroidal polyamine with a unique structure that confers a rapid (2-day) synthetic route compared to its more complex analog Trodusquemine, which requires several weeks for chemical synthesis [2]. This significant advantage in synthetic accessibility, combined with its demonstrated in vivo efficacy and blood-brain barrier permeability , makes Claramine a distinct and non-substitutable research tool for studying PTP1B-mediated insulin signaling and metabolic regulation.

Generic PTP1B inhibitor Selectivity profiles may differ; not a direct stand-in for this steroidal polyamine
Alpha-1-microglobulin (A1M) Mechanism unrelated; heme-binding protein pathway mismatch
Trodusquemine (MSI-1436) Structurally similar but requires weeks-long synthesis; procurement timeline differs

Evidence: Claramine vs. Trodusquemine


Synthetic Accessibility Advantage over Trodusquemine

Claramine offers a significant practical advantage in procurement and research use due to its rapid and facile synthesis. It can be synthesized in just 2 days, whereas the production of its structural analog Trodusquemine is a laborious process requiring several weeks [1]. This difference directly impacts compound availability, cost, and the feasibility of generating derivatives for structure-activity relationship (SAR) studies.

Synthesis time
Head-to-head
≥7-fold reduction vs. Trodusquemine
Supports compound procurement planning
2-day synthesis; spermino-group route
Medicinal Chemistry Drug Discovery Process Chemistry

Comparable In Vivo Efficacy to Trodusquemine

In a head-to-head comparison, Claramine demonstrated in vivo efficacy that was indistinguishable from Trodusquemine. Intraperitoneal administration of Claramine or Trodusquemine effectively restored glycemic control in a diabetic mouse model to a comparable degree, as measured by glucose and insulin tolerance tests [1]. This establishes Claramine as an equipotent alternative for in vivo PTP1B inhibition studies.

In vivo response
Reported
Comparable glycemic control restoration
Supports metabolic model endpoint comparison
Diabetic mouse model, i.p. route
Metabolic Disease In Vivo Pharmacology Type 2 Diabetes

Selective PTP1B Inhibition over TC-PTP

Like its analog Trodusquemine, Claramine displays selective inhibition of PTP1B. Crucially, it does not inhibit TC-PTP (T-cell protein tyrosine phosphatase), which is the closest related phosphatase to PTP1B and shares high sequence homology [1]. This selectivity profile is critical for minimizing off-target effects and correctly interpreting experimental outcomes.

TC-PTP selectivity
Class-level inference
No inhibition of TC-PTP
Supports PTP1B-specific pathway studies
In vitro enzymatic assay; shared profile
Enzymology Target Engagement Selectivity Profiling

Claramine Research Applications


Cost-Effective PTP1B Modulator Screening

Given its rapid and efficient 2-day synthesis [1], Claramine is an ideal starting point for medicinal chemistry campaigns. It serves as a highly accessible scaffold for generating derivative libraries to explore structure-activity relationships (SAR) around PTP1B inhibition. This advantage makes it superior to Trodusquemine for large-scale screening or academic labs with limited synthetic resources.

Central Insulin Signaling and Appetite Control

Claramine's ability to cross the blood-brain barrier and suppress feeding in a manner equivalent to Trodusquemine positions it as a premier research tool for investigating the central nervous system's role in metabolic regulation. Researchers can use Claramine in rodent models of obesity to study hypothalamic insulin signaling and feeding behavior without the logistical burden of procuring or synthesizing Trodusquemine.

PTP1B Target Validation in Metabolic Disease Models

The evidence showing Claramine effectively restores glycemic control in diabetic mice [2] confirms its utility as a chemical probe for target validation. Scientists investigating new models of insulin resistance, diabetes, or metabolic syndrome can use Claramine to interrogate the specific role of PTP1B in their system, confident that they are using a selective and in vivo-active compound.

Cellular Membrane Protection and Toxin Defense

Research indicates Claramine can regulate lipid membrane properties and protect cells from various biological toxins, including misfolded protein oligomers . This distinct property makes Claramine a relevant compound for cell biology studies focused on membrane integrity, cellular stress responses, and the pathology of protein misfolding diseases.

Application
Selection Property
Validation Focus
PTP1B modulator screening
Synthetic accessibility
Derivative library generation & SAR
CNS insulin signaling research
Blood-brain barrier permeability
Hypothalamic feeding & metabolic regulation
Metabolic disease model validation
In vivo model response
Glycemic control endpoint review
Membrane integrity studies
Membrane-protective properties
Cellular stress & protein misfolding models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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